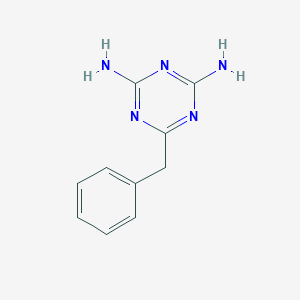

6-Benzyl-1,3,5-triazine-2,4-diamine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-benzyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c11-9-13-8(14-10(12)15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOXQMPUXDWYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171770 | |

| Record name | 6-Benzyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1853-88-9 | |

| Record name | 6-(Phenylmethyl)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1853-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Benzyl-1,3,5-triazine-2,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001853889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4406 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Benzyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-benzyl-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Benzyl-1,3,5-triazine-2,4-diamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF99DU9BZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 6 Benzyl 1,3,5 Triazine 2,4 Diamine and Its Analogues

Established Synthetic Routes to 1,3,5-Triazine-2,4-diamine (B193344) Derivatives

Condensation Reactions with Triazine Derivatives and Amines

The condensation of pre-formed triazine derivatives with amines represents a straightforward approach to elaborate the substitution pattern on the triazine ring. For instance, the reaction of 2,4-dichloro-1,3,5-triazines with various amines can lead to the formation of 2,4-diamino-1,3,5-triazine derivatives. The reactivity of the chlorine atoms on the triazine ring allows for sequential substitution, often controlled by temperature, enabling the introduction of different amino groups.

A study detailed the formation of 3,5-disubstituted pyridines from the condensation of piperidine (B6355638) and aromatic aldehydes at high temperatures. nih.gov While not a direct synthesis of triazines, this illustrates a condensation-based C-H functionalization of amines that shares mechanistic principles with some triazine syntheses.

Multi-Component Condensation Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like 1,3,5-triazine-2,4-diamines in a single synthetic operation. These methods are particularly valuable for generating libraries of compounds for biological screening.

A prominent and versatile method for the synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines involves a one-pot, three-component reaction of cyanoguanidine, an aromatic aldehyde, and an arylamine. nih.gov This reaction is often facilitated by microwave irradiation, which significantly reduces reaction times. nih.gov The process is typically acid-catalyzed, leading to dihydrotriazine intermediates that subsequently undergo dehydrogenative aromatization upon treatment with a base to yield the final triazine products. nih.govmonash.edu This methodology has been successfully applied to generate a large library of 126 different 6,N2-diaryl-1,3,5-triazine-2,4-diamines. nih.gov

The following table summarizes the synthesis of a series of bis(1,3,5-triazine-2,4-diamines) using a one-pot multicomponent approach involving cyanoguanidine.

| Product | Aromatic Aldehyde | Yield (%) |

|---|---|---|

| 2a | Benzaldehyde | 55 |

| 2b | 4-Methylbenzaldehyde | 52 |

| 2c | 4-Methoxybenzaldehyde | 63 |

| 2d | 4-Chlorobenzaldehyde | 58 |

| 2e | 4-Bromobenzaldehyde | 60 |

| 2f | 4-Nitrobenzaldehyde | 45 |

| 2g | Thiophene-2-carbaldehyde | 48 |

Data sourced from a study on the one-pot multicomponent synthesis of bis(diamino-1,3,5-triazines). monash.edu

The reaction of dicyandiamide (B1669379) with various nitriles provides a direct route to 6-substituted-2,4-diamino-1,3,5-triazines. This method is particularly effective under microwave irradiation, which offers a green chemistry approach due to reduced solvent usage, shorter reaction times, and simpler purification procedures. researchgate.netrsc.orgchim.it The reaction can be performed with alkyl, aryl, and heteroaryl nitriles, demonstrating its broad scope. chim.it The crystal structures of several products from this reaction, such as those derived from benzonitrile (B105546) (R=phenyl), have been confirmed by X-ray analysis. researchgate.netrsc.org

The table below presents the synthesis of various 2,4-diamino-1,3,5-triazines via the reaction of cyanoguanidine with different nitriles under microwave irradiation.

| Substituent (R) | Reaction Time (min) | Yield (%) |

|---|---|---|

| Phenyl | 15 | 85 |

| 4-Tolyl | 20 | 82 |

| 4-Methoxyphenyl | 20 | 88 |

| 4-Chlorophenyl | 25 | 80 |

| 2-Thienyl | 15 | 75 |

Data adapted from research on the green synthesis of 2,4-diamino-1,3,5-triazine derivatives. chim.it

Nucleophilic Substitution Reactions on Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly versatile and widely used precursor for the synthesis of substituted triazines. wikipedia.orgresearchgate.net The three chlorine atoms can be sequentially displaced by various nucleophiles, such as amines, alcohols, and thiols, by carefully controlling the reaction temperature. rsc.orgnih.govclockss.org The first substitution typically occurs at low temperatures (e.g., 0 °C), the second at room temperature, and the third at elevated temperatures. clockss.org This stepwise reactivity allows for the synthesis of unsymmetrically substituted triazines. nih.gov The reaction of cyanuric chloride with two equivalents of an amine followed by another nucleophile is a common strategy to obtain 2,4-diamino-6-substituted-1,3,5-triazines. researchgate.netrsc.org

The following table illustrates the sequential nucleophilic substitution on cyanuric chloride to produce various triazine derivatives.

| Starting Material | Nucleophile | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Cyanuric Chloride | 4-Aminophenyl ether | CH2Cl2, Room Temp | (4,6-dichloro-1,3,5-triazin-2-yl)-4-aminophenyl ether | High |

| Cyanuric Chloride | 4,4'-Methylenedianiline | CH2Cl2, Room Temp | 4,4'-methylenedi[N-(4,6 dichloro-1,3,5-triazin-2-yl)]aniline | High |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) | Various Amines | Tertiary Amine, MeOH, 25 °C | N-Substituted-4,6-dimethoxy-1,3,5-triazin-2-amine | Variable |

Data compiled from studies on the reactions of cyanuric chloride and its derivatives. clockss.orgnih.gov

Reactions of Substituted Biguanidines

Substituted biguanides are valuable precursors for the synthesis of 1,3,5-triazine (B166579) derivatives. nih.gov They can be cyclized with various reagents, such as esters, acid anhydrides, and acid chlorides, to form the triazine ring. nih.govnih.govmdpi.com For example, biguanides react with esters in the presence of a base like sodium methoxide (B1231860) to yield 2,4-diamino-1,3,5-triazines. nih.gov This method has been employed to synthesize a range of triazine derivatives, including novel compounds. nih.gov The treatment of biguanides with organic acid anhydrides is another effective method for preparing substituted s-triazines. nih.gov

The table below shows the synthesis of 1,3,5-triazine derivatives from the reaction of biguanides with various esters.

| Biguanide (B1667054) | Ester | Product | Yield (%) |

|---|---|---|---|

| Metformin (B114582) HCl | Isopropyl palmitate | 2a | Moderate |

| Metformin HCl | Methyl benzoate | 2b | Moderate |

| Phenformin HCl | Methyl benzoate | 3b | Low to Moderate |

| Phenformin HCl | Methyl salicylate | 3c | Low to Moderate |

Data sourced from research on the biguanide-based synthesis of 1,3,5-triazine derivatives. nih.gov

Isothiocyanate-Mediated Syntheses

Isothiocyanates are versatile intermediates in the synthesis of a wide array of heterocyclic compounds. beilstein-journals.org A general and straightforward one-pot method for preparing various alkyl and aryl isothiocyanates from their corresponding primary amines has been developed. beilstein-journals.org This process involves the in situ generation of a dithiocarbamate (B8719985) salt by reacting the amine with carbon disulfide (CS₂), followed by desulfurization to yield the isothiocyanate product. beilstein-journals.org The use of cyanuric chloride has been noted as an effective desulfurization reagent in this transformation. beilstein-journals.org

In a related approach, an iodine-mediated method has been reported for the synthesis of 6-alkylthio-1,3,5-triazine-2,4-diamines from N-alkylpyridinium salts and ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) in the presence of air. acs.org This reaction proceeds with the pyridinium (B92312) salts acting as benzyl-group transfer agents, which facilitates the formation of a C-S bond and the subsequent construction of the triazine skeleton. acs.org This method has been successfully applied to produce a variety of these compounds. acs.org

Advanced Synthetic Techniques

To enhance reaction efficiency, reduce environmental impact, and improve product yields, advanced synthetic techniques such as microwave and ultrasound irradiation have been increasingly employed in the synthesis of 1,3,5-triazine derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a highly effective and green approach for preparing 6-aryl-2,4-diamino-1,3,5-triazines. This technique significantly shortens reaction times and often leads to higher yields compared to conventional heating methods. mdpi.com

A one-pot, microwave-assisted method has been developed for the synthesis of a large library of 6,N²-diaryl-1,3,5-triazine-2,4-diamine analogs. nih.gov This protocol involves a three-component reaction of cyanoguanidine, an aromatic aldehyde, and an arylamine in the presence of hydrochloric acid, followed by a base-promoted rearrangement and dehydrogenative aromatization. nih.gov

Another efficient and environmentally friendly approach utilizes the reaction of arylnitriles with dicyandiamide in an ionic liquid, such as [bmim][PF6], under controlled microwave irradiation. This method is valued for its short reaction times, good yields, and convenient operation. For instance, the reaction of benzonitrile with dicyandiamide at 130 °C under microwave irradiation in [bmim][PF6] was completed in 12 minutes with an 87% yield, whereas conventional heating required 8 hours to achieve a 79% yield.

A novel, one-step, multi-component reaction for the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has also been developed using microwave heating. nih.gov This solvent-free method involves the reaction of 2-aminopyridine, cyanamide, and various aromatic aldehydes or ketones, offering high yields and excellent atom economy. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 6-phenyl-1,3,5-triazine-2,4-diamine

| Method | Solvent | Temperature (°C) | Time | Yield (%) |

| Microwave | [bmim][PF6] | 130 | 12 min | 87 |

| Conventional | [bmim][PF6] | 130 | 8 h | 79 |

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation is another energy-efficient technique that has found applications in the synthesis of triazine derivatives. While specific protocols for 6-benzyl-1,3,5-triazine-2,4-diamine are not extensively detailed in the provided context, the use of sonication has been noted in the preparation of related materials. For example, in the preparation of titanium dioxide samples, sonication was used with TiCl₄ as a precursor, resulting in crystalline TiO₂. researchgate.net This indicates the potential of ultrasound to promote chemical transformations in related synthetic routes. The analysis of this compound can be performed using reverse-phase high-performance liquid chromatography (HPLC). sielc.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to new compounds and improving the efficiency of existing reactions. Both organometallic and heterogeneous catalysts have been explored for the synthesis of substituted 1,3,5-triazines.

Organometallic Catalysis (e.g., Iridium, Copper)

Organometallic catalysts, particularly those based on palladium and nickel, have been investigated for C-C bond formation in the synthesis of 2-alkyl-4,6-dimethoxy-1,3,5-triazines. researchgate.net These catalysts facilitate cross-coupling reactions between 2-chloro-4,6-dimethoxy-1,3,5-triazine and various organometallic reagents like organostannanes, Grignard reagents, organoalanes, and organozinc halides, affording the desired products in moderate to very good yields. researchgate.net A palladium(0)/copper(I)-catalyzed carbon-carbon coupling reaction has also been utilized to synthesize 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives. researchgate.net

Heterogeneous Catalysis (e.g., Graphene Oxide, POP-P-Ir)

While specific applications of graphene oxide or POP-P-Ir in the synthesis of this compound are not detailed in the provided search results, heterogeneous catalysis is a well-established field in triazine chemistry. For instance, a recyclable heterogeneous catalyst prepared by immobilizing nickel particles on triazole-modified chitosan (B1678972) has been used for the direct amination of phenols, with 2,4,6-trichloro-1,3,5-triazine (TCT) as a promoter. researchgate.net This highlights the potential for developing robust and reusable catalytic systems for the synthesis of various triazine derivatives.

Metal-Free Catalysis and Benzotriazole (B28993) Chemistry

The synthesis of 1,3,5-triazine derivatives has increasingly moved towards methodologies that avoid metal catalysts, addressing concerns of cost, catalyst separation, and potential metal contamination in the final products. proquest.com Benzotriazole chemistry has emerged as a particularly effective metal-free strategy. proquest.comgsconlinepress.com Benzotriazole is a versatile synthetic auxiliary that can be easily incorporated into a molecule and subsequently act as an excellent leaving group, facilitating various transformations. proquest.com

A notable application of this chemistry is the synthesis of trisubstituted 1,3,5-triazines from metformin. proquest.comgsconlinepress.com In this approach, benzotriazole is used to activate the carboxylic group of aryl acids. The resulting activated species reacts with a biguanide like metformin in an acylation reaction, leveraging the leaving group property of benzotriazole. The subsequent intramolecular cyclization and condensation lead to the formation of the desired tri-substituted 1,3,5-triazine. proquest.com This method is lauded for its simplicity, cost-effectiveness, and environmentally friendly nature, offering short reaction times and high yields. proquest.comgsconlinepress.com

Furthermore, benzotriazole has been utilized as a functionalizing agent itself. For instance, 2-(1,2,3-benztriazolo)-4,6-dichloro-s-triazine can be synthesized by reacting cyanuric chloride with 1,2,3-benzotriazole. tandfonline.com This intermediate serves as a building block for more complex, functionalized triazine-based polymers. tandfonline.com These metal-free approaches, particularly those employing benzotriazole, represent a significant advancement in the synthesis of triazine scaffolds, overcoming many challenges associated with traditional metal-catalyzed reactions. proquest.com

Green Chemistry Principles in Triazine Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles have been successfully applied to the synthesis of 1,3,5-triazine derivatives. nih.govnih.gov These methods aim to reduce reaction times, minimize solvent use, and lower energy consumption. chim.itrsc.orgresearchgate.net

Microwave-assisted organic synthesis (MAOS) has become a prominent green technique for producing triazines. chim.itacs.org It often leads to higher yields in significantly shorter reaction times compared to conventional heating methods. nih.govnih.gov For example, 2,4-diamino-1,3,5-triazines have been prepared by reacting dicyandiamide with various nitriles under microwave irradiation, a process noted for its simplicity and reduced solvent requirement. rsc.orgresearchgate.net Similarly, a library of 6,N²-diaryl-1,3,5-triazine-2,4-diamines was efficiently prepared using a one-pot, microwave-assisted, three-component reaction. nih.gov

Another powerful green technique is sonochemistry, which utilizes ultrasonic irradiation to drive chemical reactions. nih.govmdpi.com The synthesis of 1,3,5-triazine derivatives has been achieved in as little as five minutes with yields exceeding 75% using this method. nih.gov A key advantage of the sonochemical approach is the use of water as a solvent, significantly improving the environmental profile of the synthesis. nih.gov One study demonstrated that a sonochemical protocol for synthesizing 4,6-disubstituted-1,3,5-triazine hydrazone derivatives drastically reduced reaction times to 30-60 minutes from the 4-5 hours required for conventional reflux, while also increasing yields. mdpi.com

Solvent-free reaction conditions represent another cornerstone of green triazine synthesis. chim.it These methodologies are inherently cleaner, more economical, and safer. They have been successfully employed to prepare both symmetrical and unsymmetrical 1,3,5-triazines in good to excellent yields. chim.it

Comparison of Green Synthetic Methods for Triazines

| Method | Key Advantages | Example Reaction Conditions | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis (MAOS) | Rapid reaction times, high yields, reduced solvent use | Dicyandiamide and nitriles irradiated for 10 min. | researchgate.net |

| Sonochemistry | Very short reaction times (e.g., 5 min), use of water as solvent, high yields (>75%) | Ultrasonic irradiation at 40°C for 30-60 min. | nih.govmdpi.com |

| Solvent-Free Conditions | Clean, economical, safe, enables synthesis of diverse structures | Reagents supported on silica (B1680970) gel, heated without solvent. | chim.it |

Derivatization Strategies for this compound and Related Structures

The 1,3,5-triazine scaffold is a versatile platform for chemical modification, allowing for the introduction of various functionalities to fine-tune its properties. nih.govrsc.org Derivatization strategies are crucial for developing analogues of this compound with specific biological or material science applications.

Substitution Patterns and Functional Group Introductions

The most common precursor for 1,3,5-triazine derivatization is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The chlorine atoms on cyanuric chloride can be sequentially substituted by various nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by carefully managing the temperature. This enables the synthesis of mono-, di-, and tri-substituted triazines with a wide array of functional groups.

Common derivatization reactions include:

Amination: Reaction with primary or secondary amines to introduce amino substituents. This is a widely used method for creating libraries of diamino-triazine derivatives. nih.govmdpi.com

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols to form alkoxy or aryloxy ethers.

Thiolation: Reaction with thiols to introduce thioether linkages.

Carbon-Carbon Coupling: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) can be used to introduce aryl, vinyl, or other carbon-based substituents, although this falls outside the scope of metal-free synthesis.

A selective approach for synthesizing N-( nih.govnih.govnih.govtriazine-2-yl) α-ketoamides and N-( nih.govnih.govnih.govtriazine-2-yl) amides involves the reaction of 2-amino nih.govnih.govnih.govtriazines with ketones through oxidation and oxidative C-C bond cleavage, respectively. nih.gov This transformation proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov

Examples of Functional Group Introduction on the Triazine Ring

| Starting Material | Reagent(s) | Functional Group Introduced | Reference |

|---|---|---|---|

| Cyanuric Chloride | Amines (e.g., 2-(methylamino)ethanol) | Substituted amino groups | mdpi.com |

| Cyanuric Chloride | 1,2,3-Benzotriazole | Benzotriazolyl group | tandfonline.com |

| 2-Amino nih.govnih.govnih.govtriazines | Ketones, CuCl, I2 | α-Ketoamides or Amides | nih.gov |

| Cyanoguanidine, Aldehydes, Amines | HCl, Base (Microwave-assisted) | Diaryl substitutions | nih.gov |

Synthesis of Hybrid Triazine Systems (e.g., Benzimidazole-Triazine, β-Carboline-Triazine)

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery. nih.govresearchgate.net The 1,3,5-triazine ring has been successfully integrated with other heterocyclic systems, such as benzimidazole (B57391) and β-carboline, to create novel hybrid molecules with enhanced biological activities. nih.govrsc.orgrsc.org

Benzimidazole-Triazine Hybrids: A series of benzimidazole/1,3,5-triazine-2,4-diamine hybrid derivatives have been designed and synthesized. rsc.orgrsc.org The synthetic pathway typically involves multi-step procedures. For instance, new series of benzimidazole, 1,2,4-triazole (B32235), and 1,3,5-triazine derivatives have been synthesized via microwave irradiation, starting from 2-phenylacetyl isothiocyanate. acs.orgacs.org These hybrid molecules are being investigated for various therapeutic applications. acs.orgrsc.orgrsc.org

β-Carboline-Triazine Hybrids: Several synthetic routes to β-carboline-1,3,5-triazine hybrids have been reported. nih.govnih.gov A common approach involves reacting a β-carboline intermediate, often derived from L-tryptophan, with cyanuric chloride. scielo.br Subsequent reactions with various amines allow for the introduction of additional diversity to the triazine core. scielo.br For example, a series of novel β-carboline-1,3,5-triazine hybrids were synthesized and evaluated for their antileishmanial activity. nih.gov The synthesis involved the reaction of a β-carboline intermediate with cyanuric chloride, followed by the addition of different amines like isopropylamine (B41738) or benzylamine. nih.govscielo.br This modular synthesis allows for the creation of libraries of hybrid compounds for biological screening. nih.govnih.gov

Examples of Hybrid Triazine Systems

| Hybrid System | General Synthetic Approach | Key Intermediates | Reference |

|---|---|---|---|

| Benzimidazole-Triazine | Microwave-assisted synthesis from isothiocyanate precursors or multi-step synthesis. | 2-Phenylacetyl isothiocyanate, Cyanuric chloride | acs.orgrsc.orgacs.org |

| β-Carboline-Triazine | Reaction of β-carboline intermediate with cyanuric chloride, followed by amination. | β-carboline from L-tryptophan, Cyanuric chloride | nih.govscielo.br |

Chemical Reactivity and Transformation Mechanisms of 6 Benzyl 1,3,5 Triazine 2,4 Diamine

Oxidative Transformations and Resultant Triazine Derivatives

The oxidation of 6-benzyl-1,3,5-triazine-2,4-diamine can be anticipated to occur at several sites, primarily the benzyl (B1604629) group and the aromatic triazine ring, often mediated by enzymatic systems like cytochrome P450 (CYP) or by chemical oxidants. medsafe.govt.nzyoutube.comnih.gov While direct studies on this specific molecule are not extensively detailed in the provided results, the metabolism of similar heterocyclic compounds provides a strong indication of the likely transformation pathways.

Phase I metabolic reactions, which include oxidation, reduction, and hydrolysis, function to introduce or unmask polar functional groups, preparing xenobiotics for excretion. nih.govnih.gov For benzyl-substituted compounds, oxidation commonly occurs at the benzylic carbon, leading to the formation of a hydroxyl group. Further oxidation could yield a ketone. Another potential site of oxidation is the phenyl ring of the benzyl group, resulting in various hydroxylated derivatives.

In the context of triazine derivatives, metabolic studies on related structures have shown that oxidation is a key transformation pathway. For instance, pyrazolo[4,3-e] medsafe.govt.nznih.govnih.govtriazine sulfonamides undergo metabolism by phase I enzymes to form oxidized metabolites via hydroxylation and dealkylation. mdpi.com Furthermore, reactions of 2-amino youtube.comnih.govyoutube.comtriazines with ketones can lead to N-( youtube.comnih.govyoutube.comtriazine-2-yl) α-ketoamides and N-( youtube.comnih.govyoutube.comtriazine-2-yl) amides through oxidation and oxidative C-C bond cleavage. semanticscholar.org

Table 1: Potential Oxidative Transformation Products of this compound

| Product Name | Site of Oxidation | Potential Transformation |

| (4,6-Diamino-1,3,5-triazin-2-yl)(phenyl)methanol | Benzylic Carbon | Hydroxylation |

| (4,6-Diamino-1,3,5-triazin-2-yl)(phenyl)methanone | Benzylic Carbon | Double Oxidation |

| 6-(Hydroxybenzyl)-1,3,5-triazine-2,4-diamine | Phenyl Ring | Aromatic Hydroxylation |

Reductive Pathways to Amine Derivatives

The reduction of this compound can target the benzyl substituent or the triazine ring itself. Catalytic hydrogenation is a primary method for such reductions. youtube.com The aromatic phenyl ring of the benzyl group is generally stable but can be reduced to a cyclohexyl ring under harsh conditions, such as high pressure and temperature, using catalysts like nickel. youtube.comyoutube.com This would transform the benzyl group into a cyclohexylmethyl group.

The triazine ring, being an electron-deficient aromatic system, is also susceptible to reduction, although this often requires specific reagents. The Birch reduction, for example, employs sodium metal in liquid ammonia (B1221849) with an alcohol, and is known to reduce benzene (B151609) rings to 1,4-cyclohexadienes. youtube.comyoutube.com The applicability of this method to the triazine ring of the target molecule would depend on the specific reaction conditions and the influence of the substituents.

Under certain catalytic conditions, reductive cleavage of the C-C bond between the triazine ring and the benzyl group could occur, leading to the formation of 6-methyl-1,3,5-triazine-2,4-diamine (B46240) and benzene. However, the reduction of the phenyl ring is a more commonly anticipated pathway under standard catalytic hydrogenation conditions.

Table 2: Potential Reductive Transformation Products of this compound

| Product Name | Site of Reduction | Reaction Type |

| 6-(Cyclohexylmethyl)-1,3,5-triazine-2,4-diamine | Phenyl Ring | Catalytic Hydrogenation |

| Dihydro- or Tetrahydro-triazine derivatives | Triazine Ring | Ring Reduction |

Nucleophilic Substitution Reactions and Ring Modifications

The 1,3,5-triazine (B166579) ring is electron-deficient and thus susceptible to nucleophilic substitution reactions. This reactivity is famously exploited in the chemistry of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms can be sequentially replaced by various nucleophiles. nist.govmoldb.com The substitution is temperature-dependent, allowing for controlled synthesis of mono-, di-, and tri-substituted triazines. youtube.com

In the case of this compound, the amino groups are already in place. However, the principles of nucleophilic substitution are still relevant. The amino groups themselves can act as nucleophiles in further reactions, or they can be replaced under harsh conditions. More commonly, the triazine ring can undergo ring-opening reactions when treated with strong nucleophiles. nih.gov For example, 1,3,5-triazines can react with nucleophiles like amines, ammonia, and hydroxylamine, which can lead to the cleavage of the triazine ring and the formation of new heterocyclic or open-chain structures. nih.gov

The synthesis of various 1,3,5-triazine derivatives often starts from cyanuric chloride and involves sequential SNAr reactions with nucleophiles such as alcohols, thiols, and amines to build up the desired substitution pattern. nist.govmoldb.comyoutube.com The synthesis of this compound itself likely proceeds through such a pathway, where a benzyl-containing nucleophile and ammonia or an amine source displace the chlorine atoms of cyanuric chloride.

Investigations into Rearrangement Reactions (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is a significant isomerization reaction in heterocyclic chemistry, particularly for certain triazoles and pyrimidines, where an endocyclic and an exocyclic nitrogen atom exchange places. nih.gov This rearrangement typically occurs under thermal or acid/base-catalyzed conditions and proceeds through a ring-opening/ring-closing mechanism. medsafe.govt.nznih.gov

In the context of triazines, the Dimroth rearrangement has been observed in the synthesis of certain derivatives. For example, the synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines can involve a Dimroth rearrangement of an intermediate dihydrotriazine ring. mdpi.com The reaction involves the initial condensation of reagents to form a less stable isomer, which then rearranges to the more thermodynamically stable product. nih.gov

For this compound, a classical Dimroth rearrangement would involve the interconversion of the exocyclic amino groups with the ring nitrogen atoms. While specific studies on this compound undergoing this rearrangement are not detailed in the provided search results, the general principles suggest it could be a potential transformation pathway under appropriate conditions, leading to isomeric structures. The presence of substituents can influence the facility of the rearrangement. nih.gov

Reaction Mechanisms of Benzyl-Substituted Triazines

The reaction mechanisms involving benzyl-substituted triazines are diverse and depend on the specific transformation. For the synthesis of the triazine ring itself, one common method is the cyclotrimerization of nitriles. nih.gov A proposed mechanism for the controlled cross-cyclotrimerization involves the formation of intermediate nitrilium salts. nih.gov

Another synthetic approach involves the iron-catalyzed cyclization of aldehydes with an ammonium (B1175870) salt as the nitrogen source. A plausible mechanism for this transformation suggests the initial formation of an imine from the aldehyde, followed by oxidation and a series of condensation and cyclization steps. youtube.com

In reactions involving pre-formed benzyl-substituted triazines, the benzyl group can influence the reactivity. For instance, in nucleophilic substitution reactions on a triazine ring, the electronic properties of the benzyl group (whether electron-donating or withdrawing if substituted on its phenyl ring) can affect the electrophilicity of the triazine carbons.

Mechanisms for the formation of triazine derivatives can also involve the initial formation of labile open-chain adducts, which then cyclize to form the triazine ring, with the elimination of small molecules like hydrogen sulfide (B99878) or ammonia. Acceptorless dehydrogenation of alcohols, including benzyl alcohol, in the presence of amidines represents another mechanistic pathway to synthesize triazines. youtube.com

Spectroscopic Characterization and Advanced Analytical Methods for 6 Benzyl 1,3,5 Triazine 2,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 6-Benzyl-1,3,5-triazine-2,4-diamine in solution. It provides information on the chemical environment, connectivity, and dynamics of the atoms within the molecule.

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy of this compound reveals characteristic signals corresponding to the different types of protons in the molecule. The benzyl (B1604629) group protons typically appear as a multiplet in the aromatic region (around 7.2-7.4 ppm), while the methylene (B1212753) protons (-CH2-) of the benzyl group exhibit a singlet at approximately 3.8-4.0 ppm. The protons of the amino groups (-NH2) often present as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

For the related compound, 6-methyl-1,3,5-triazine-2,4-diamine (B46240), the amino protons appear at around 6.6 ppm and the methyl protons at approximately 2.06 ppm in DMSO-d₆. chemicalbook.com In a study of various 6,N²-diaryl-1,3,5-triazine-2,4-diamines, the chemical shifts of the protons are well-documented in the supplementary information, providing a reference for similar structures.

The complexity of the ¹H NMR spectra can be influenced by the solvent used. For some aminotriazines, deuterated chloroform (B151607) (CDCl₃) can lead to less complex spectra compared to other solvents. tdx.cat

Table 1: Representative ¹H NMR Spectral Data for Substituted Triazines

| Compound | Solvent | Proton Type | Chemical Shift (ppm) |

| 6-Methyl-1,3,5-triazine-2,4-diamine | DMSO-d₆ | -NH₂ | ~6.6 |

| -CH₃ | ~2.06 | ||

| This compound | Not Specified | Aromatic-H | ~7.2-7.4 |

| -CH₂- | ~3.8-4.0 |

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of this compound. The triazine ring carbons typically resonate in the range of 165-175 ppm. The carbon atoms of the benzyl group exhibit signals in the aromatic region (around 125-140 ppm) and a signal for the methylene carbon (-CH₂-) in the aliphatic region (around 40-55 ppm). oregonstate.edu

For the parent 1,3,5-triazine (B166579), the carbon atoms resonate at a specific chemical shift, which is altered upon substitution. spectrabase.comchemicalbook.com In 6-methyl-1,3,5-triazine-2,4-diamine, the triazine ring carbons and the methyl carbon have distinct chemical shifts. chemicalbook.com The use of different solvents can also affect the ¹³C NMR spectra of aminotriazines. tdx.cat

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift Range (ppm) |

| Triazine Ring Carbons | 165-175 |

| Benzyl Aromatic Carbons | 125-140 |

| Benzyl Methylene Carbon (-CH₂-) | 40-55 |

Note: These ranges are general and can be influenced by the specific substitution pattern and solvent.

Variable Temperature NMR Studies for Rotational Dynamics

Variable temperature (VT) NMR studies are employed to investigate the dynamic processes in molecules like this compound, particularly the restricted rotation around the C-N bonds of the amino groups attached to the triazine ring. tdx.catresearchgate.net This restricted rotation arises from the partial double bond character of the C-N bond due to resonance with the triazine ring. tdx.cat

As the temperature is varied, changes in the NMR spectra, such as the coalescence of signals, can be observed. From the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. tdx.cat For some aminotriazines, the energy barrier for rotamer interconversion has been estimated to be around 14 kcal/mol. tdx.cat The choice of solvent is crucial in these studies, as hydrogen bonding with the solvent can influence the energy barrier of rotation. tdx.cat

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound (C₁₀H₁₁N₅). epa.gov This technique is crucial for confirming the molecular formula of the compound and distinguishing it from other compounds with the same nominal mass. The exact mass of this compound is 201.1014 g/mol .

For the related compound, 6-phenyl-1,3,5-triazine-2,4-diamine, the exact mass is 187.0858 g/mol for the molecular formula C₉H₉N₅. HRMS data is often obtained using instruments like the Q Exactive Orbitrap.

Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight (LC-ESI-QFT-MS²) Analysis

Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS) is a sophisticated technique that combines the separation power of liquid chromatography with the high resolution and accuracy of a QTOF mass analyzer. polyu.edu.hkpolyu.edu.hk This method is used for the analysis of complex mixtures and for detailed structural characterization.

In this technique, the sample is first separated by LC, and then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates protonated molecules [M+H]⁺ in positive ion mode. nih.gov The precursor ions are then subjected to collision-induced dissociation (CID) to generate fragment ions (MS²). nih.gov By analyzing the fragmentation pattern, the structure of the parent molecule can be elucidated.

For a similar compound, 6-phenyl-1,3,5-triazine-2,4-diamine, LC-ESI-QFT-MS² analysis shows the precursor ion [M+H]⁺ at m/z 188.0931. The fragmentation of protonated tris(benzylamino)-1,3,5-triazines has been studied in detail, revealing complex rearrangements and fragmentation pathways. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy, particularly when enhanced by Fourier-Transform (FT-IR) techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of key structural features.

For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of the triazine ring, the primary amino groups, and the benzyl substituent. While a specific, experimentally verified spectrum for this exact compound is not publicly available in the searched literature, the expected characteristic absorption regions can be inferred from the analysis of similar structures, such as 2,4-diamino-6-phenyl-1,3,5-triazine (benzoguanamine) and other substituted triazines. nist.govnist.gov

Key expected vibrational modes for this compound would include:

N-H Stretching: The two primary amino groups (-NH₂) would exhibit strong to medium absorption bands in the region of 3100-3500 cm⁻¹. Typically, primary amines show two bands in this region, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: The aromatic C-H stretching vibrations of the benzyl group's phenyl ring are expected to appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). The aliphatic C-H stretching of the methylene bridge (-CH₂-) would be observed in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretching: The triazine ring contains both C=N and the benzyl group contains C=C bonds. Their stretching vibrations typically occur in the 1400-1650 cm⁻¹ region and are often coupled, making precise assignment complex. Aromatic C=C stretching bands are usually found around 1600, 1580, 1500, and 1450 cm⁻¹. The triazine ring vibrations are also expected in this fingerprint region.

N-H Bending: The in-plane bending (scissoring) vibration of the primary amino groups is anticipated to cause a medium to strong absorption band in the range of 1590-1650 cm⁻¹.

C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds in the benzyl group can provide information about the substitution pattern and are typically found between 690 and 900 cm⁻¹.

A hypothetical data table summarizing these expected IR absorption bands is presented below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3100 - 3500 |

| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 |

| Aromatic Ring (Phenyl) | C-H Stretch | 3030 - 3100 |

| Aromatic Ring (Phenyl) | C=C Stretch | 1450 - 1600 |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Triazine Ring | Ring Vibrations (C=N) | ~1400 - 1600 |

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, as well as for its purification from reaction mixtures and for quality control purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture.

A reported HPLC method for the analysis of this compound utilizes a reversed-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com The acetonitrile acts as the organic modifier, and its concentration can be adjusted to control the retention time of the compound. Phosphoric acid is used to buffer the mobile phase and ensure sharp, symmetrical peaks by suppressing the ionization of silanol (B1196071) groups on the stationary phase. For applications requiring mass spectrometric (MS) detection, the non-volatile phosphoric acid can be substituted with a volatile acid like formic acid. sielc.com This HPLC method is also scalable, allowing for its adaptation to preparative chromatography for the isolation and purification of the compound. sielc.com

| Parameter | Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | e.g., Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |

Ultra-Performance Liquid Chromatography (UPLC) for Expedited Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling much higher backpressures.

The key advantage of UPLC for the analysis of this compound is the potential for significantly faster run times without sacrificing separation efficiency. Methods developed for HPLC can often be transferred to a UPLC system. For instance, the use of columns with smaller 3 µm particles is cited as a way to achieve fast UPLC applications for this compound. sielc.com The higher efficiency of UPLC columns leads to sharper and narrower peaks, which in turn enhances sensitivity and allows for better resolution of the target compound from any impurities. This is particularly valuable in high-throughput screening and quality control environments where rapid analysis is crucial.

| Parameter | UPLC Advantage over HPLC |

| Stationary Phase Particle Size | Sub-2 µm (e.g., 1.8 µm) or smaller (e.g., 3 µm for "fast UPLC") |

| Analysis Time | Significantly reduced |

| Resolution | Increased |

| Sensitivity | Enhanced |

| System Backpressure | Substantially higher |

Structure Activity Relationship Sar Studies on 6 Benzyl 1,3,5 Triazine 2,4 Diamine and Its Analogues

Influence of Benzyl (B1604629) Substituent on Reactivity and Biological Activity

The benzyl group at the 6-position of the 1,3,5-triazine-2,4-diamine (B193344) scaffold plays a crucial role in modulating the biological activity of these compounds. While direct studies on the reactivity of 6-benzyl-1,3,5-triazine-2,4-diamine are limited, research on analogous 6,N²-diaryl-1,3,5-triazine-2,4-diamines provides significant insights into the influence of the aryl substituent at this position. nih.govrsc.org The nature and substitution pattern of this aromatic ring can significantly impact the compound's interaction with biological targets.

For instance, in a series of N(1)-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives, the presence and substitution of the benzyl group were found to be critical for their antimicrobial activity against Mycobacterium smegmatis. rsc.org This suggests that the benzyl moiety is a key pharmacophoric feature, likely involved in essential binding interactions with the target enzyme.

Impact of Triazine Ring Substitutions on Bioactivity

The 1,3,5-triazine (B166579) ring serves as a versatile scaffold that allows for substitutions at multiple positions, profoundly influencing the bioactivity of the resulting analogues. researchgate.net These substitutions can modulate the compound's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of pharmacological activity.

The introduction of electrophilic substituents on the triazine ring or its appended moieties can significantly impact the cytotoxicity of 1,3,5-triazine-2,4-diamine analogues. In a study of imamine-1,3,5-triazine derivatives, the presence of a chlorine atom at the 6-position of the triazine ring was a common feature in compounds exhibiting potent anti-proliferative activity against MDA-MB-231 breast cancer cells. rsc.org For example, compound 4f (N²-allyl-6-chloro-N²-methyl-N⁴-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine) and 4k (6-chloro-N²-cyclohexyl-N²-methyl-N⁴-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine) demonstrated IC₅₀ values of 6.25 µM and 8.18 µM, respectively. rsc.org

Similarly, in a series of s-triazine Schiff base derivatives, a compound with a para-chlorine atom on a benzylidene residue attached to the triazine core showed the most potent activity against MCF-7 and HCT-116 cell lines, with IC₅₀ values of 3.29 and 3.64 µM, respectively. researchgate.net These findings suggest that the electron-withdrawing nature of the chloro substituent can enhance the cytotoxic potential of these compounds, possibly by increasing their reactivity towards nucleophilic residues in biological targets.

Table 1: Cytotoxicity of Substituted 1,3,5-Triazine-2,4-Diamine Analogues

| Compound | Substituents | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 4f | 6-chloro, N²-allyl, N²-methyl, N⁴-(substituted phenyl) | MDA-MB-231 | 6.25 | rsc.org |

| Compound 4k | 6-chloro, N²-cyclohexyl, N²-methyl, N⁴-(substituted phenyl) | MDA-MB-231 | 8.18 | rsc.org |

| Schiff Base Derivative | para-chloro on benzylidene | MCF-7 | 3.29 | researchgate.net |

| Schiff Base Derivative | para-chloro on benzylidene | HCT-116 | 3.64 | researchgate.net |

The incorporation of alkyl linker groups between the triazine core and other pharmacophoric elements has been shown to be a critical factor in modulating enzyme inhibitory activity. The length and flexibility of these linkers can significantly influence how a molecule positions itself within the binding site of an enzyme.

For example, in a series of benzimidazole (B57391)/1,3,5-triazine-2,4-diamine hybrids designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the length of the alkyl chain connecting the two heterocyclic systems was found to be a key determinant of activity. Derivatives with a longer alkyl chain of five carbons generally exhibited higher inhibitory activity against AChE. This suggests that the extended linker allows the molecule to span the active site and interact with key residues more effectively.

The specific pattern of substituents on the triazine ring and its associated moieties has a profound effect on the binding affinity and selectivity of these compounds for various enzymes and receptors. researchgate.net In a study of alkyl-1,3,5-triazinyl-methylpiperazines as histamine (B1213489) H₄ receptor (H₄R) antagonists, the nature of the alkyl group at the 6-position of the triazine ring was found to be crucial for receptor affinity. The compound 4-(cyclohexylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine exhibited a Kᵢ value of 160 nM for the hH₄R.

Furthermore, in the development of 1,3,5-triazine derivatives as potential agents for Alzheimer's disease, the substitution pattern on the triazine ring was shown to affect the inhibitory activity against cholinesterases. Methoxy groups were found to be more favorable than phenyl groups as substituents on the triazine core for achieving potent enzyme inhibition.

Table 2: Enzyme and Receptor Binding of Substituted 1,3,5-Triazine-2,4-Diamine Analogues

| Compound Analogue | Target | Key Substitutions | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|---|

| 4-(cyclohexylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | Histamine H₄ Receptor | 6-(cyclohexylmethyl), 4-(4-methylpiperazin-1-yl) | 160 nM |

Quantitative Structure-Activity Relationship (QSAR) Modeling

To systematically understand the relationship between the chemical structure of 1,3,5-triazine derivatives and their biological activity, researchers employ quantitative structure-activity relationship (QSAR) modeling. This computational approach generates mathematical models that correlate variations in molecular properties with observed changes in biological activity, providing a predictive tool for the design of new, more potent compounds.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has proven to be a particularly powerful tool in the development of bioactive triazines. This method considers the three-dimensional properties of molecules, such as their shape and electrostatic fields, to build predictive models.

In a study of 6,N²-diaryl-1,3,5-triazine-2,4-diamines with antiproliferative activity against breast cancer cells, a 3D-QSAR model was successfully developed. rsc.orgnih.gov This model was then used to guide the design of a new series of compounds with enhanced and selective activity against triple-negative MDA-MB231 breast cancer cells. nih.gov The resulting compounds showed excellent antiproliferative activity, with the most potent analogue exhibiting a GI₅₀ value of 1 nM. nih.govrsc.org This demonstrates the predictive power of 3D-QSAR in identifying key structural features required for high biological activity and in prioritizing synthetic efforts towards the most promising candidates. nih.govrsc.org

The success of such models relies on the accurate alignment of the molecules in the training set and the appropriate selection of molecular descriptors. The insights gained from the contour maps generated by 3D-QSAR analyses can visually guide medicinal chemists in modifying the lead structure to improve its interaction with the biological target.

Correlation of Hydrophobicity (logP) with Activity

Hydrophobicity, often quantified by the partition coefficient (logP), is a critical physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. In the context of this compound analogues, the lipophilicity of the molecule can significantly affect its ability to cross cell membranes and interact with its biological target.

Quantitative structure-activity relationship (QSAR) studies on a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines have provided insights into the role of hydrophobicity in their antiproliferative activity against various cancer cell lines. nih.govnih.govrsc.orgconsensus.appresearchgate.net While a direct correlation study for this compound is not extensively documented in publicly available research, analysis of its closely related analogues reveals important trends.

A study on a library of 126 compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold, which are structurally similar to this compound, was conducted to evaluate their antiproliferative properties. nih.gov The antiproliferative activity was assessed against three breast cancer cell lines, with the most promising results observed in the inhibition of the triple-negative MDA-MB-231 breast cancer cells. nih.gov

To illustrate the correlation between hydrophobicity and activity, the 50% growth inhibitory concentrations (GI₅₀) of a selection of these analogues against the MDA-MB-231 cell line are presented below, along with their calculated logP values.

| Compound | R1 (at C6) | R2 (at N2) | GI₅₀ (µM) for MDA-MB-231 | Calculated logP |

|---|---|---|---|---|

| 1 | Phenyl | Phenyl | >10 | 3.5 |

| 2 | 4-Fluorophenyl | Phenyl | 5.2 | 3.7 |

| 3 | 4-Chlorophenyl | Phenyl | 3.8 | 4.1 |

| 4 | 4-Bromophenyl | Phenyl | 2.5 | 4.3 |

| 5 | 4-Methylphenyl | Phenyl | 4.1 | 4.0 |

| 6 | 4-Methoxyphenyl | Phenyl | 6.3 | 3.6 |

| 7 | Phenyl | 4-Fluorophenyl | 8.9 | 3.7 |

| 8 | Phenyl | 4-Chlorophenyl | 4.5 | 4.1 |

| 9 | Phenyl | 4-Bromophenyl | 3.1 | 4.3 |

| 10 | Phenyl | 4-Methylphenyl | 6.8 | 4.0 |

Note: The GI₅₀ and logP values are extracted or calculated based on data from studies on 6,N2-diaryl-1,3,5-triazine-2,4-diamine analogues. The logP values are estimated using computational methods and may vary depending on the algorithm used.

Conformational Analysis and Stereochemical Impact on SAR

The three-dimensional arrangement of a molecule is paramount to its interaction with biological targets. Conformational analysis of this compound and its analogues, therefore, provides critical information for understanding their SAR. The benzyl group at the C6 position of the triazine ring is not rigidly fixed and can rotate around the single bond connecting it to the triazine core. This rotation gives rise to different conformers, which may possess varying affinities for a biological receptor.

Furthermore, the introduction of substituents on the benzyl ring or the triazine core can create stereocenters, leading to the existence of enantiomers or diastereomers. It is a well-established principle in medicinal chemistry that stereoisomers can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. nih.gov This difference in activity arises from the fact that biological macromolecules, such as enzymes and receptors, are chiral and will interact differently with the various stereoisomers of a ligand.

For example, studies on chiral derivatives of 1,2,4-triazole (B32235) have demonstrated that different isomers can have varying impacts on the catalytic activity of enzymes. nih.gov Although this pertains to a different heterocyclic system, the principle remains relevant. If a substituent were introduced to the benzylic carbon of this compound, it would become a chiral center, resulting in two enantiomers. These enantiomers would likely exhibit different biological activities due to their distinct three-dimensional arrangements.

The 3D-QSAR models developed for 6,N2-diaryl-1,3,5-triazine-2,4-diamines implicitly account for the importance of the three-dimensional structure. nih.govconsensus.app These models highlight specific regions in space where bulky or electron-donating groups are favored or disfavored for optimal activity, which is directly related to the conformation of the molecule and how it fits into the receptor's binding pocket.

Computational Chemistry and Theoretical Investigations of 6 Benzyl 1,3,5 Triazine 2,4 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 6-Benzyl-1,3,5-triazine-2,4-diamine at the electronic level. These methods are pivotal for predicting molecular stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Properties and Reaction Pathways

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. For triazine derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are instrumental in determining optimized molecular geometries, electronic energies, and the distribution of electron density. researchgate.net

These calculations can reveal key electronic parameters that govern the molecule's behavior. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity and its ability to participate in chemical reactions. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Furthermore, DFT can be used to map out reaction pathways, such as those involved in the synthesis or metabolic degradation of this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and thermodynamics of various chemical processes.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

| Total Energy | -XXX.XXXX | Hartrees |

| HOMO Energy | -X.XXX | eV |

| LUMO Energy | -X.XXX | eV |

| HOMO-LUMO Gap | X.XXX | eV |

| Dipole Moment | X.XXX | Debye |

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from a DFT calculation.

Prediction of Spectroscopic Data

DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for their characterization. By calculating the vibrational frequencies, it is possible to predict the Infrared (IR) and Raman spectra of this compound. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the compound. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This is particularly useful for understanding the photophysical properties of the molecule.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3400-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=N (Triazine) | Stretching | 1550-1650 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N (Triazine) | Stretching | 1300-1400 |

Note: These are typical ranges and the exact values would be obtained from a specific DFT calculation.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Elucidation of Ligand-Target Binding Modes (e.g., Enzyme Active Sites)

Molecular docking simulations can elucidate the specific binding mode of this compound within the active site of an enzyme. For instance, derivatives of 1,3,5-triazine (B166579) have been studied as inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2). nih.gov Docking studies reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

These studies can identify the specific amino acid residues in the active site that interact with the different parts of the ligand, such as the triazine ring, the benzyl (B1604629) group, and the diamine substituents. This information is crucial for understanding the mechanism of inhibition and for designing more potent and selective inhibitors.

Prediction of Binding Affinities and Interactions

Beyond just predicting the binding pose, molecular docking programs can also estimate the binding affinity of a ligand for its target. This is often expressed as a docking score or an estimated free energy of binding (ΔG). A lower docking score generally indicates a more favorable binding interaction.

By comparing the predicted binding affinities of a series of related compounds, researchers can develop structure-activity relationships (SAR). For example, a study on 6,N2-diaryl-1,3,5-triazine-2,4-diamines used such methods to guide the design of more potent anticancer compounds. nih.govrsc.org These predictions help to prioritize which compounds should be synthesized and tested experimentally.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Enzyme

| Parameter | Value |

| Docking Score | -XX.X kcal/mol |

| Predicted Binding Affinity (Ki) | XX nM |

| Key Interacting Residues | Tyr83, Leu134, Asp145 |

| Type of Interactions | Hydrogen bond with Asp145, Pi-stacking with Tyr83 |

Note: This table represents a hypothetical outcome of a molecular docking study.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecules and their interactions over time, offering deeper insights than static docking models.

MD simulations can be used to study the conformational flexibility of this compound in different environments, such as in solution or when bound to a protein. This analysis reveals the accessible conformations of the molecule and the energy barriers between them. Understanding the conformational landscape is important as the biologically active conformation may not be the lowest energy conformation in isolation.

When applied to a ligand-protein complex, MD simulations can provide detailed information about the stability of the binding pose predicted by docking. researchgate.net It allows for the analysis of the dynamics of the ligand in the active site, the flexibility of the surrounding amino acid residues, and the temporal evolution of key interactions like hydrogen bonds. researchgate.net These simulations can reveal subtle but important aspects of ligand binding that are not captured by static docking, such as the role of water molecules in mediating interactions and the conformational changes that may occur in the protein upon ligand binding.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Analysis for Drug-Likeness Assessment

The evaluation of a compound's potential as a drug candidate is critically dependent on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods provide a rapid and cost-effective means to predict these properties based on the chemical structure of the molecule, thereby assessing its "drug-likeness." For this compound, computational tools and established rules in medicinal chemistry are employed to forecast its ADME profile.

A important initial step in this assessment is the evaluation of the compound's compliance with Lipinski's Rule of Five. This rule outlines a set of physicochemical parameters that are common among orally active drugs. The parameters for this compound are detailed in the table below.

| Physicochemical Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 201.23 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | 1.3 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 (from the two primary amine groups) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 (3 from the triazine ring nitrogens and 2 from the amine groups) | ≤ 10 | Yes |

The data clearly indicates that this compound adheres to all the criteria set forth by Lipinski's Rule of Five, suggesting that the compound possesses physicochemical properties consistent with those of many orally bioavailable drugs.

Further in silico analysis can provide deeper insights into specific ADME characteristics:

Absorption: The low molecular weight and moderate lipophilicity (LogP of 1.3) of this compound suggest that it is likely to be well-absorbed from the gastrointestinal tract. Compounds with LogP values in this range often exhibit a good balance between aqueous solubility and lipid membrane permeability, which are essential for oral absorption.

Distribution: Following absorption, a drug's distribution throughout the body is influenced by its ability to bind to plasma proteins and penetrate various tissues. The physicochemical properties of this compound are within a range that would not predict excessive plasma protein binding, potentially allowing for adequate distribution to target tissues.

Metabolism: The metabolic fate of a compound is a critical determinant of its duration of action and potential for toxicity. The 1,3,5-triazine ring is generally considered to be metabolically stable. Potential sites of metabolism for this compound include the benzyl group, which could undergo hydroxylation, and the amino groups, which could be subject to deamination or conjugation reactions.

Excretion: The kidneys are the primary route of excretion for many small molecule drugs. Given its moderate water solubility, it is anticipated that this compound and its potential metabolites would be efficiently cleared from the body via renal excretion.

Biological Activity Mechanisms of 6 Benzyl 1,3,5 Triazine 2,4 Diamine and Its Analogues in Vitro Studies

Enzyme Inhibition Mechanisms

The versatility of the 1,3,5-triazine (B166579) scaffold allows for structural modifications that enable these compounds to target a range of enzymes with varying degrees of potency and selectivity. The following sections detail the specific inhibitory mechanisms against several important enzyme targets.

Dihydrofolate Reductase (DHFR) Inhibition by Triazine Derivatives

Dihydrofolate reductase is a crucial enzyme in the synthesis of purines and thymidine, making it a well-established target for antimicrobial and anticancer agents. nih.gov Triazine derivatives, particularly those with a 2,4-diamino substitution, have shown significant inhibitory activity against DHFR from various organisms. nih.govnih.gov

The inhibitory action of triazine derivatives against DHFR is rooted in their ability to bind to the enzyme's active site, mimicking the binding of the natural substrate, dihydrofolate (DHF). This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.

Studies on 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives have provided detailed insights into these interactions with E. coli DHFR. nih.gov The 2,4-diamino groups on the triazine ring are crucial for forming hydrogen bonds with key residues in the active site. For instance, the 4-amino group can form hydrogen bonds with residues like Ile7, Val115, and Tyr121, while the 2-amino group interacts with residues such as Glu30. lookchem.com The triazine ring itself often occupies the same space as the diaminopteridine ring of the natural substrate. lookchem.com

The substituent at the 6-position of the triazine ring and on the phenyl group significantly influences the binding affinity through hydrophobic interactions. The benzyl (B1604629) group in 6-benzyl-1,3,5-triazine-2,4-diamine, for example, can extend into a hydrophobic pocket within the active site. lookchem.com The presence of dimethyl groups at the 6-position has been noted to contribute to hydrophobic interactions. nih.gov Furthermore, modifications to the phenyl ring, such as the addition of alkyl linker groups or sulfonyl fluoride (B91410) moieties, have been shown to enhance the potency of inhibition by accessing and interacting with hydrophobic patches and charged residues near the active site. nih.gov Docking studies have revealed that the flexibility of certain residues, like Phe31 in human DHFR, can create an extended space that favorably accommodates bulky spiro-rings attached to the triazine core. lookchem.com

Kinetic studies have further elucidated the mechanism of DHFR inhibition by triazine derivatives. Detailed analyses of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine analogues have demonstrated that these compounds act as competitive inhibitors with respect to the binding of dihydrofolate (H2F). nih.gov This indicates that the inhibitors directly compete with the substrate for binding to the active site of the enzyme.

Interestingly, the same study revealed that these triazine derivatives exhibit uncompetitive inhibition with respect to the cofactor NADPH. nih.gov This mode of inhibition suggests that the inhibitors preferentially bind to the enzyme-NADPH binary complex, rather than the free enzyme, to form an inactive enzyme-NADPH-inhibitor ternary complex. This dual inhibitory mechanism, being competitive with the substrate and uncompetitive with the cofactor, highlights the complex and potent nature of DHFR inhibition by this class of compounds. Other studies have also reported on the competitive inhibition of folate transport and absorption by DHFR inhibitors like trimethoprim (B1683648) and pyrimethamine. nih.gov

Table 1: DHFR Inhibition by Triazine Analogues

| Compound | Target DHFR | IC50 | Ki | Reference |

| Triazine-benzimidazole analogue (Compound 22) | Mammalian | 2.0 nM | - | nih.gov |

| 1,3,5-Triazine with spiro bicyclic ring (Compound A2) | Human | 7.46 nM | - | lookchem.com |

| 1,3,5-Triazine with spiro bicyclic ring (Compound A5) | Human | 3.72 nM | - | lookchem.com |

| 1,3,5-Triazine with spiro bicyclic ring (Compound B1) | Human | 6.46 nM | - | lookchem.com |

| 1,3,5-Triazine with spiro bicyclic ring (Compound B3) | Human | 4.08 nM | - | lookchem.com |

| 4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride (NSC120927) | E. coli | ~1 µM | 42.50 ± 5.34 nM | nih.gov |

| 4-[6-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]hexyl]benzenesulfonyl fluoride (NSC132279) | E. coli | ~2 µM | 100.9 ± 12.7 nM | nih.gov |

| Triazine-benzimidazole analogues | Mammalian | 0.11 to 42.4 μM | - | mdpi.com |

| Cycloguanil analogues | Human | - | Sub-nanomolar | nih.gov |

Thioredoxin Reductase (TrxR) Inhibition

Thioredoxin reductase (TrxR) is a key selenoenzyme in the thioredoxin system, which plays a critical role in maintaining cellular redox balance and is often overexpressed in cancer cells. frontiersin.orgsemanticscholar.org This makes TrxR an attractive target for anticancer drug development. Some triazine derivatives have been investigated as inhibitors of TrxR.

Hybrid molecules combining a dihydrotriazine scaffold with a chalcone (B49325) moiety have been shown to dually inhibit both DHFR and TrxR. nih.gov For instance, one such hybrid compound demonstrated in vitro inhibition of TrxR with an IC50 value of 10.1 µM after a 60-minute incubation. nih.gov Another series of hybrid compounds, connecting the two pharmacophores with a diether linker, yielded potent dual inhibitors with IC50 values for TrxR inhibition ranging from 3.8 to 32.4 μM. nih.gov

The mechanism of TrxR inhibition by various compounds often involves interaction with the enzyme's active site, which contains a reactive selenocysteine (B57510) residue. frontiersin.org While the specific interactions of this compound with TrxR are not extensively detailed, the development of hybrid inhibitors suggests that the triazine core can serve as a scaffold to position other functional groups for effective TrxR inhibition.

Table 2: Thioredoxin Reductase (TrxR) Inhibition

| Compound Class/Name | IC50 | Reference |

| Dihydrotriazine-chalcone hybrid | 10.1 µM (60 min) | nih.gov |

| Dihydrotriazine-chalcone hybrids with diether linker | 3.8–32.4 μM | nih.gov |

| Diterpenoids from Jatropha integerrima | 6.8 to 25.0 µM | researchgate.net |

| Ethylmercury (EtHg) | 0.8 µM | frontiersin.org |

| Thimerosal (TmHg) | 0.7 µM | frontiersin.org |

Cholinesterase (AChE and BuChE) Inhibition and Selectivity

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitters acetylcholine (B1216132) and butyrylcholine, respectively. Inhibitors of these enzymes are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov Various triazine derivatives have been synthesized and evaluated for their cholinesterase inhibitory potential.